3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid
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Overview
Description
3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid is a complex organic compound characterized by the presence of a hydroxy group, a nitroso group, and an amino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the hydroxy and amino groups under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted butanoic acid derivatives.
Scientific Research Applications
3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanoic acid: Lacks the nitroso and amino groups, making it less reactive in certain chemical reactions.
4-Hydroxybutanoic acid: Similar structure but lacks the nitroso and amino groups.
3-Aminobutanoic acid: Contains an amino group but lacks the hydroxy and nitroso groups.
Uniqueness
3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid is unique due to the combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
77382-81-1 |
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Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-hydroxy-4-[nitroso(pentyl)amino]butanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-2-3-4-5-11(10-15)7-8(12)6-9(13)14/h8,12H,2-7H2,1H3,(H,13,14) |
InChI Key |
FBCFGGFWPAMNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC(CC(=O)O)O)N=O |
Origin of Product |
United States |
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